EG01377: A Selective Neuropilin-1 Inhibitor for Research and Drug Development
EG01377: A Selective Neuropilin-1 Inhibitor for Research and Drug Development
An In-depth Technical Guide
This technical guide provides a comprehensive overview of EG01377, a potent and selective small-molecule inhibitor of Neuropilin-1 (NRP1). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting NRP1 in oncology, angiogenesis, and immunology. This document details the mechanism of action, quantitative biological data, key experimental protocols, and relevant signaling pathways associated with EG01377.
Introduction to Neuropilin-1 (NRP1)
Neuropilin-1 (NRP1) is a single-pass transmembrane glycoprotein that functions as a co-receptor for a variety of extracellular ligands, most notably members of the vascular endothelial growth factor (VEGF) family and class 3 semaphorins (SEMA3).[1][2] By forming complexes with other receptors, such as VEGF receptor 2 (VEGFR2), NRP1 plays a crucial role in diverse physiological and pathological processes, including neuronal guidance, angiogenesis, and immune regulation.[1][3]
NRP1 is frequently overexpressed in various cancer types, including brain, prostate, breast, and lung cancers, where its expression often correlates with poor prognosis and metastasis.[2][4][5] Its multifaceted role in promoting tumor angiogenesis, cell migration, invasion, and suppressing the anti-tumor immune response makes it an attractive therapeutic target.[5][6][7] EG01377 was developed as a selective antagonist to block these NRP1-mediated functions.[6][8]
EG01377: Mechanism of Action
EG01377 is a potent, bioavailable, and selective antagonist of NRP1.[9][10][11][12] Its design was based on a previously identified NRP1 inhibitor, EG00229, and optimized with the support of X-ray crystal structures of the inhibitor bound to the NRP1 b1 domain.[6][8][13] The primary mechanisms of action for EG01377 include:
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Inhibition of VEGF Signaling: EG01377 directly competes with VEGF-A for binding to the b1 domain of NRP1.[14][15] This prevents the formation of the NRP1/VEGFR2 complex, thereby attenuating downstream signaling critical for angiogenesis, such as the phosphorylation of VEGFR2 (KDR).[6][9][10][15]
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Anti-Angiogenic and Anti-Migratory Effects: By blocking VEGF-A signaling, EG01377 exhibits significant anti-angiogenic properties. It inhibits endothelial cell migration, reduces the formation of vascular networks, and delays wound closure in response to VEGF-A stimulation.[5][9]
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Immune Modulation: NRP1 is expressed on regulatory T cells (Tregs) and is implicated in their function and survival, contributing to an immunosuppressive tumor microenvironment.[5][6][16] EG01377 has been shown to block the production of transforming growth factor-beta (TGF-β) by NRP1-positive Tregs, suggesting a role in reversing immune suppression.[6][8][9]
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Direct Anti-Tumor Effects: EG01377 demonstrates direct anti-tumor activity by reducing the outgrowth and invasion of cancer cell spheroids, such as those from malignant melanoma.[6][9]
Quantitative Data Summary
The biological activity of EG01377 has been characterized through various in vitro and in vivo assays. The key quantitative data are summarized in the tables below.
Table 1: Binding Affinity and Inhibitory Potency of EG01377
| Parameter | Target | Value | Source |
| Binding Affinity (Kd) | NRP1 | 1.32 µM | [5][9][10][11] |
| IC50 | NRP1-a1 domain | 609 nM | [9][10][11] |
| IC50 | NRP1-b1 domain | 609 nM | [9][10][11] |
| IC50 | VEGF-A stimulated VEGFR2/KDR phosphorylation | ~30 µM | [6][9] |
Table 2: In Vitro Cellular Effects of EG01377
| Assay | Cell Type | Concentration | Effect | Source |
| VEGFR2/KDR Phosphorylation | HUVECs | 3 - 30 µM | Inhibition of VEGF-A stimulated phosphorylation | [5][9] |
| Cell Migration | HUVECs | 30 µM | Significant reduction in response to VEGF-A | [5][9] |
| Wound Closure | HUVECs | 30 µM | Delay of VEGF-A induced wound closure | [5][9] |
| Tube Formation (Angiogenesis) | HUVECs | 30 µM | Reduction in network area, length, and branching | [5][9] |
| Spheroid Outgrowth | A375P Melanoma | 30 µM | Reduction of spheroid invasion/outgrowth | [6][9] |
| TGF-β Production | NRP1+ Regulatory T-cells | 500 nM | Blockade of production in the presence of tumor factors | [6][9][10] |
| Clone Formation | PC-3, DU-145 | 20, 40, 80 µM | Attenuation of clone formation ability | [9] |
| Downstream Signaling | PC-3, DU-145 | 20, 40, 80 µM | Attenuation of EGFR, AKT, GSK3β, mTOR phosphorylation | [9] |
Table 3: Pharmacokinetic Properties of EG01377
| Parameter | Species | Dose & Route | Value | Source |
| Half-life (T1/2) | Mice | 2 mg/kg (i.v.) | 4.29 hours | [5][9][10] |
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways affected by EG01377.
Key Experimental Protocols
Detailed methodologies for the assays used to characterize EG01377 are provided below. These protocols are based on standard procedures described in the cited literature.[6]
This protocol determines the binding kinetics and affinity (Kd) of EG01377 to NRP1.
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Immobilization: Recombinant human NRP1-b1 protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
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Analyte Injection: A series of concentrations of EG01377 in a suitable running buffer (e.g., PBS with 0.05% P20 surfactant) are injected over the sensor surface.
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Data Collection: The binding response is measured in real-time using a Biacore instrument.
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Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
This assay assesses the effect of EG01377 on VEGF-A-induced endothelial cell migration.
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Cell Preparation: Human Umbilical Vein Endothelial Cells (HUVECs) are serum-starved for several hours.
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Assay Setup: A Boyden chamber with a porous membrane (e.g., 8 µm pores) is used. The lower chamber is filled with basal medium containing VEGF-A (e.g., 25 ng/mL) as a chemoattractant.
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Treatment: Serum-starved HUVECs are resuspended in basal medium containing either vehicle (e.g., 0.1% DMSO) or varying concentrations of EG01377 and seeded into the upper chamber.
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Incubation: The chamber is incubated for 4-6 hours to allow cell migration.
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Quantification: Non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed, stained (e.g., with Reastain Quik-Diff kit), and counted in several random fields under a microscope.
This protocol measures the inhibitory effect of EG01377 on VEGF-A-induced VEGFR2 activation.
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Cell Culture and Starvation: Confluent HUVECs are serum-starved (e.g., in medium with 0.5% serum) for 16 hours.
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Inhibitor Pre-incubation: Cells are pre-incubated for 30 minutes with medium containing vehicle or various concentrations of EG01377 (e.g., 3, 10, 30 µM).
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Stimulation: Cells are stimulated with VEGF-A (e.g., 1 ng/mL) for 10 minutes.
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Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
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SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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Immunoblotting: The membrane is blocked and then incubated with a primary antibody against phosphorylated VEGFR2 (p-VEGFR2). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate. The membrane is then stripped and re-probed for total VEGFR2 and a loading control (e.g., β-actin) for normalization.
This assay evaluates the impact of EG01377 on the invasive properties of tumor cells.[6]
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Spheroid Formation: A single-cell suspension of tumor cells (e.g., A375P malignant melanoma) is seeded into non-adherent, U-bottom plates to form spheroids over 24-72 hours.
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Embedding: Individual spheroids are embedded within a collagen gel matrix in a multi-well plate.
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Treatment: The collagen gel is overlaid with culture medium containing vehicle, growth factors (e.g., VEGF-A 25 ng/mL), and/or EG01377 (e.g., 30 µM).
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Incubation: Spheroids are incubated for several days (e.g., 7 days), with media changes as required.
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Analysis: Spheroid outgrowth is monitored and imaged at set time points. The area of invasion is quantified by measuring the total area of the spheroid and subtracting the area of the initial core.
Conclusion
EG01377 is a well-characterized, selective inhibitor of NRP1 with a multi-pronged mechanism of action that includes anti-angiogenic, anti-tumor, and immunomodulatory effects.[6][8][9] Its ability to disrupt VEGF signaling and modulate the activity of regulatory T-cells makes it a valuable tool for preclinical research and a promising candidate for further therapeutic development. The data and protocols presented in this guide offer a solid foundation for scientists investigating the role of NRP1 in disease and exploring the potential of its inhibition.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Frontiers | Neuropilin-1: A Key Protein to Consider in the Progression of Pediatric Brain Tumors [frontiersin.org]
- 3. Neuropilin Functions as an Essential Cell Surface Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropilin 1 - Wikipedia [en.wikipedia.org]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells | Semantic Scholar [semanticscholar.org]
- 8. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
- 12. EG01377 2HCl | Complement System | TargetMol [targetmol.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. VEGF binding to NRP1 is essential for VEGF stimulation of endothelial cell migration, complex formation between NRP1 and VEGFR2, and signaling via FAK Tyr407 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jitc.bmj.com [jitc.bmj.com]
